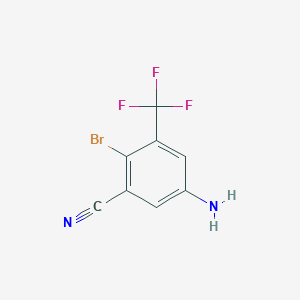

5-Amino-2-bromo-3-(trifluoromethyl)benzonitrile

Description

5-Amino-2-bromo-3-(trifluoromethyl)benzonitrile is a substituted benzonitrile derivative featuring a trifluoromethyl group at position 3, a bromine atom at position 2, and an amino group at position 3.

Properties

IUPAC Name |

5-amino-2-bromo-3-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3N2/c9-7-4(3-13)1-5(14)2-6(7)8(10,11)12/h1-2H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVMXDMYNVXEVOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)Br)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Biology: It serves as a building block for the synthesis of bioactive molecules with potential biological activities. Medicine: It is explored for its potential use in drug discovery, particularly in the development of new therapeutic agents. Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways, depending on its application. For example, in drug discovery, it may interact with specific enzymes or receptors to modulate biological processes. The exact mechanism can vary widely based on the context in which the compound is used.

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share functional or positional similarities with 5-amino-2-bromo-3-(trifluoromethyl)benzonitrile:

Electronic and Steric Effects

- Substituent Positioning: The trifluoromethyl group at position 3 in the target compound introduces strong electron-withdrawing effects, which polarize the aromatic ring and reduce electron density at the nitrile group. In contrast, 4-amino-2-(trifluoromethyl)benzonitrile has CF₃ at position 2, leading to distinct resonance effects and altered reactivity in substitution reactions. The bromine atom at position 2 enhances electrophilic substitution resistance compared to chloro or iodo analogs (e.g., 2-amino-4-chloro-5-methoxybenzonitrile ), where chlorine’s smaller size allows for different steric interactions.

- Amino Group Influence: The amino group at position 5 in the target compound donates electrons via resonance, partially counterbalancing the electron-withdrawing effects of Br and CF₃. This contrasts with 3-bromo-5-fluoro-4-iodoaniline , where the amino group at position 1 creates a meta-directing effect for halogens.

Physicochemical Properties

- Lipophilicity: The trifluoromethyl group increases lipophilicity (logP) compared to methoxy or hydroxyl analogs. For example, 2-amino-4-chloro-5-methoxybenzonitrile is less lipophilic due to its polar methoxy group.

- Stability and Reactivity: The nitrile group in benzonitrile derivatives is susceptible to hydrolysis under acidic or basic conditions. The electron-withdrawing CF₃ group in the target compound may stabilize the nitrile against nucleophilic attack compared to analogs like 4-amino-2-(trifluoromethyl)benzonitrile .

Pharmaceutical Relevance

- Impurity Profiling: 4-Amino-2-(trifluoromethyl)benzonitrile is identified as an impurity in bicalutamide synthesis, with HPLC methods detecting limits as low as 0.1% . This highlights the importance of benzonitrile derivatives in quality control for drug manufacturing.

Analytical Chemistry

- The trifluoromethyl group in the target compound could similarly improve selectivity in sensor applications.

Biological Activity

5-Amino-2-bromo-3-(trifluoromethyl)benzonitrile is a compound of significant interest due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 5-Amino-2-bromo-3-(trifluoromethyl)benzonitrile is . The presence of amino, bromo, and trifluoromethyl groups significantly influences its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 252.03 g/mol |

| IUPAC Name | 5-Amino-2-bromo-3-(trifluoromethyl)benzonitrile |

| Solubility | Soluble in organic solvents |

| Melting Point | Not extensively documented |

The biological activity of 5-Amino-2-bromo-3-(trifluoromethyl)benzonitrile can be attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity, facilitating cellular membrane penetration. The amino group may participate in hydrogen bonding with target proteins, while the bromo substituent can influence the compound's electronic properties.

Biological Activity

Research indicates that compounds similar to 5-Amino-2-bromo-3-(trifluoromethyl)benzonitrile exhibit a variety of biological activities, including:

- Antimicrobial Activity : Studies suggest that halogenated derivatives can inhibit bacterial growth by disrupting cell wall synthesis or function.

- Enzyme Inhibition : Compounds with similar structures have shown potential as inhibitors of monoamine oxidase (MAO), which is implicated in neurodegenerative diseases. For instance, halogen substitution patterns significantly affect the inhibition potency against MAO-B .

- Cytotoxicity : Preliminary studies indicate that certain derivatives exhibit cytotoxic effects against cancer cell lines, although specific data for 5-Amino-2-bromo-3-(trifluoromethyl)benzonitrile is limited.

Case Studies and Research Findings

- Antimicrobial Studies : A study on related compounds demonstrated that halogenated benzonitriles possess significant antimicrobial properties against Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group was essential for enhancing activity .

- Enzyme Inhibition : A comparative analysis revealed that compounds with similar structures effectively inhibited MAO-B, with IC50 values indicating competitive inhibition mechanisms. The structural orientation of substituents was crucial for their inhibitory effectiveness .

- Cytotoxicity Assessment : In vitro toxicity assays on various cell lines showed that certain derivatives were non-toxic at concentrations up to 100 μg/mL, suggesting a favorable safety profile for further development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.